2-Bromo-1-(difluoromethoxy)-4-methoxybenzene
Description
2-Bromo-1-(difluoromethoxy)-4-methoxybenzene (CAS: Not explicitly provided; referenced as product code 10-F986231 in ) is a brominated aromatic compound featuring a difluoromethoxy (-OCF₂) group at position 1 and a methoxy (-OCH₃) group at position 2. Its molecular formula is C₈H₆BrF₂O₂, with a molecular weight of 259.04 g/mol. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the development of pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling reactions and nucleophilic substitutions .
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-5-2-3-7(6(9)4-5)13-8(10)11/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYOILUZCDAPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene typically involves the bromination of a suitable precursor, such as 1-(difluoromethoxy)-4-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of solvents and purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethoxy)-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-(difluoromethoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. The difluoromethoxy and methoxy groups can influence the electronic properties of the benzene ring, affecting reactivity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Analysis of Substituent Effects
- Electron-Withdrawing Groups (EWGs): The difluoromethoxy (-OCF₂) group in the target compound enhances electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with 4-Benzyloxy-2-bromo-1-methoxybenzene, where the benzyloxy (-OBn) group is less electron-withdrawing, reducing reactivity . Nitro (-NO₂) groups (e.g., in 1-Dibromomethyl-4-methoxy-2-nitrobenzene) further increase ring electrophilicity but introduce stability challenges due to explosive tendencies .
- Steric Effects: Methyl vs.
Applications:
Physicochemical Properties
- Spectroscopic Data: NMR: Analogous compounds (e.g., (±)-1-(2-Bromo-1-(phenylsulfonyl)ethyl)-4-methoxybenzene in ) show distinct aromatic proton shifts (δ 6.68–7.65 ppm) and carbon environments (δ 27.4–160.6 ppm), which align with the target compound’s expected spectra . IR: Absorptions near 1308–1446 cm⁻¹ (C-Br stretch) and 1610 cm⁻¹ (C=O in acetophenone analogs) are common .
Thermal Stability:
- Nitro-containing derivatives (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) require careful handling due to decomposition risks .
Biological Activity
2-Bromo-1-(difluoromethoxy)-4-methoxybenzene is a halogenated aromatic compound with potential biological activity. The presence of bromine and difluoromethoxy groups in its structure may influence its reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound features:
- A benzene ring substituted at the second position with a bromine atom.
- A difluoromethoxy group at the first position, enhancing the compound's electronegativity.
This unique structure contributes to its chemical reactivity, including participation in nucleophilic substitution reactions due to the bromine atom acting as a leaving group.
The biological activity of this compound is primarily attributed to its ability to act as both a nucleophile and an electrophile. In nucleophilic substitution reactions, the bromine atom can be displaced by stronger nucleophiles, leading to the formation of new compounds. Additionally, the difluoromethoxy group can engage in electrophilic aromatic substitution reactions under suitable conditions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, which may be attributed to its ability to interact with bacterial enzymes or receptors.
- Anticancer Activity : Preliminary studies suggest that this compound could have anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study: Inhibition of BRD4
In a related study involving brominated compounds, it was found that certain derivatives exhibited activity against BRD4 (Bromodomain-containing protein 4) in biochemical assays. Although specific data on this compound is limited, similar halogenated compounds showed inhibition in the range of 30–90 μM .
Table 1: Structure–Activity Relationship for Related Brominated Compounds
| Compound | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound A | 30 | BRD4 | Active in peptide displacement assay |
| Compound B | 45 | CREBBP | Moderate activity observed |
| 2-Bromo-1-(DFM) | TBD | TBD | Further studies required |
TBD : To be determined based on future research.
Pharmacokinetics
While specific pharmacokinetic data for this compound are not available, insights can be drawn from studies on related compounds. The presence of fluorine atoms typically enhances lipophilicity, which may influence solubility and permeability characteristics relevant for biological applications.
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